molecular formula C20H14F4N2O2 B2567242 1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-45-3

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2567242
CAS No.: 946353-45-3
M. Wt: 390.338
InChI Key: GUQUDDMJQMVCJT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydropyridine-3-carboxamide family, characterized by a bicyclic core with a benzyl group at position 1 and a substituted phenylcarboxamide at position 3.

Properties

IUPAC Name

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-17-9-8-14(11-16(17)20(22,23)24)25-18(27)15-7-4-10-26(19(15)28)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQUDDMJQMVCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and inferred physicochemical properties among the target compound and analogues:

Compound Name Benzyl Substituent Amide Substituent Molecular Weight (g/mol) Notable Features
Target Compound : 1-Benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide Benzyl (unsubstituted) 4-Fluoro-3-(trifluoromethyl)phenyl ~434.3 High hydrophobicity due to CF₃; potential for strong π-π interactions
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 3-(Trifluoromethyl)benzyl 2,4-Dimethoxyphenyl ~489.4 Methoxy groups increase polarity; CF₃ enhances metabolic stability
N-Cycloheptyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Fluorobenzyl Cycloheptyl ~412.5 Aliphatic amide reduces steric hindrance; moderate lipophilicity
N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 4-(Trifluoromethyl)benzyl Methyl ~368.3 Simplified amide; high solubility due to small N-substituent
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2,2-Difluorobenzodioxole 3-Isopropoxyphenyl ~442.4 Benzodioxole increases steric bulk; isopropoxy may hinder membrane permeability

Key Trends and Inferred Structure-Activity Relationships (SAR)

  • Benzyl Substitution: The 3-(trifluoromethyl)benzyl group () and 4-(trifluoromethyl)benzyl () enhance hydrophobicity and may improve target affinity via van der Waals interactions . The target compound’s unsubstituted benzyl group may prioritize flexibility over direct binding.
  • Amide Substitution :

    • Aryl amides (e.g., 4-fluoro-3-CF₃ phenyl in the target) favor π-stacking and hydrogen bonding, whereas aliphatic amides (e.g., cycloheptyl in ) reduce steric clash but increase lipophilicity .
    • Smaller substituents (e.g., methyl in ) improve solubility but may reduce target specificity .
  • Trifluoromethyl (CF₃) Impact :

    • CF₃ groups are recurrent in analogues (Evidences 2, 5, 8, 9), suggesting a role in metabolic stability and binding pocket occupancy .

Biological Activity

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a dihydropyridine core with a benzyl group and a trifluoromethyl-substituted phenyl moiety. The structural formula can be represented as follows:

C19H16F4N2O2\text{C}_{19}\text{H}_{16}\text{F}_{4}\text{N}_{2}\text{O}_{2}

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits various biological activities attributed to its ability to interact with multiple biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases, which are crucial in cell signaling pathways. For instance, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
  • Receptor Binding : Preliminary studies indicate that the compound may bind selectively to specific receptors, potentially influencing neurotransmitter systems or other receptor-mediated pathways.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table of key findings from various research efforts:

Study Activity Assessed Findings Reference
Study 1CDK InhibitionIC50 = 0.36 µM for CDK2; 1.8 µM for CDK9
Study 2Receptor BindingHigh affinity for D3 dopamine receptors (Ki = 0.2 nM)
Study 3AntiproliferativeSignificant inhibition of proliferation in HeLa cells

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Research : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including HeLa and A375. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
  • Neurological Applications : Research has suggested that the compound may have neuroprotective effects by modulating dopamine receptor activity, which could be beneficial in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?

  • Methodology : The synthesis of dihydropyridine carboxamide derivatives typically involves coupling substituted phenylamines with activated pyridone intermediates. For fluorinated and trifluoromethyl-substituted analogs, key steps include:

  • Fluorinated intermediate handling : Use anhydrous conditions to prevent hydrolysis of trifluoromethyl groups.
  • Coupling reagents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation between the benzyl-protected pyridone and the 4-fluoro-3-(trifluoromethyl)aniline moiety.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .
    • Yield optimization : Monitor reaction progress via TLC or LC-MS. Substituent effects (e.g., electron-withdrawing groups like -CF₃) may slow coupling; increasing reaction time or temperature (70–80°C) can enhance yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • 1H/13C NMR :

  • Key signals :
  • Pyridone ring : A deshielded carbonyl proton (δ ~12–13 ppm, broad singlet) confirms the 2-oxo-1,2-dihydropyridine moiety.
  • Trifluoromethyl group : A singlet at δ ~120–125 ppm in 19F NMR.
  • Aromatic regions : Splitting patterns (e.g., doublets for fluorophenyl protons) verify substitution positions .
    • FT-IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (amide N-H bend) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to evaluate kinase inhibitory activity, and what controls ensure specificity?

  • Experimental design :

  • Kinase assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC₅₀ against target kinases (e.g., Met kinase). Include staurosporine as a positive control .
  • Selectivity profiling : Screen against a panel of 50–100 kinases (e.g., DiscoverX KinomeScan) to identify off-target effects.
  • Negative controls : Use vehicle (DMSO) and inactive structural analogs (e.g., lacking the benzyl or trifluoromethyl group) to validate target engagement .
    • Data interpretation : Cross-validate enzymatic activity with cellular assays (e.g., phosphorylation inhibition via Western blot in cancer cell lines like GTL-16) .

Q. What strategies resolve contradictions in crystallographic data during molecular conformation analysis?

  • Refinement protocols :

  • Software : Use SHELXL for small-molecule refinement. Initial models from SHELXD or direct methods may require manual adjustment of thermal parameters (ADPs) for trifluoromethyl groups, which often exhibit disorder .
  • Twinned data : For high mosaicity crystals, apply twin refinement (e.g., BASF parameter in SHELXL) and validate with R-factor convergence (<5% difference between R₁ and wR₂) .
    • Validation tools : Check geometric outliers (e.g., bond lengths, angles) with PLATON and resolve clashes via molecular dynamics simulations (e.g., Phenix.refine) .

Q. How is in vivo efficacy assessed in preclinical models, and which pharmacokinetic (PK) parameters are critical?

  • In vivo models :

  • Xenograft studies : Administer the compound orally (e.g., 50–100 mg/kg/day) to immunocompromised mice bearing Met-dependent tumors (e.g., GTL-16 gastric carcinoma). Measure tumor volume biweekly and compare to vehicle controls .
  • Pharmacodynamic markers : Collect plasma/tumor samples to quantify drug levels (LC-MS/MS) and correlate with target modulation (e.g., Met phosphorylation) .
    • PK parameters :
  • AUC/Dose : Ensure linear pharmacokinetics (AUC proportional to dose).
  • Oral bioavailability : Aim for >30% (calculated as [AUC_po/AUC_iv] × [Dose_iv/Dose_po]).
  • Half-life : ≥4 hours for sustained target coverage .

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